

# literature review of 4,5-diiodo-1H-1,2,3-triazole

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## Compound of Interest

Compound Name: **4,5-diiodo-1H-1,2,3-triazole**

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An In-Depth Technical Guide to **4,5-diiodo-1H-1,2,3-triazole**: A Versatile Scaffold for Chemical Innovation

## Introduction: The Power of the Triazole Core

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry and materials science. [1][2][3] This five-membered aromatic heterocycle, featuring three nitrogen atoms, is not merely a passive linker but an active participant in molecular interactions. Its stability under physiological conditions, capacity for hydrogen bonding, and significant dipole moment make it a privileged scaffold in drug design.[2] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized access to 1,4-disubstituted 1,2,3-triazoles, enabling the rapid synthesis of vast compound libraries.[2][4]

Within this important class of compounds, **4,5-diiodo-1H-1,2,3-triazole** emerges as a particularly valuable and versatile building block. Its distinguishing feature is the presence of two iodine atoms at positions 4 and 5 of the triazole ring. These carbon-iodine bonds serve as highly reactive handles for a multitude of cross-coupling reactions, allowing for the programmed and selective introduction of diverse functionalities. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of **4,5-diiodo-1H-1,2,3-triazole**, offering researchers and drug development professionals a technical resource for leveraging this powerful synthetic intermediate.

## Synthesis of the 4,5-diiodo-1H-1,2,3-triazole Core

The construction of the 4,5-diiodo-1,2,3-triazole scaffold can be achieved through several strategies. While direct halogenation of the parent 1H-1,2,3-triazole is a plausible route,

analogous to the synthesis of its dibromo counterpart[5], a more convergent and widely adopted approach for substituted iodotriazoles is the one-pot cycloaddition-iodination of an alkyne and an azide. This method is highly efficient as it builds the heterocyclic core and installs the reactive iodine handle in a single synthetic operation.[6]

The mechanism hinges on the well-established CuAAC reaction. A copper(I) acetylide intermediate is first formed, which then reacts with an organic azide to generate a copper-triazolide intermediate. This intermediate is then trapped by an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine (I<sub>2</sub>), to yield the 5-iodo-1,2,3-triazole.[6] To achieve the 4,5-diiodo product, one would start with an iodoalkyne.

Caption: One-pot synthesis of a 4,5-diiodo-1,2,3-triazole derivative.

## Experimental Protocol: Regiospecific Synthesis of a 1,4,5-Trisubstituted-1,2,3-triazole

The following protocol is adapted from a literature procedure for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles and illustrates the core principles that can be applied to generate the diiodo scaffold.[6] The key is the use of an iodoalkyne as the starting material in a copper-catalyzed cycloaddition with a subsequent iodination step.

Objective: To synthesize a **1-R'-4,5-diiodo-1H-1,2,3-triazole** from an iodoalkyne and an organic azide.

Materials:

- Iodoalkyne (1.0 equiv)
- Organic azide (1.0 equiv)
- Copper(I) iodide (CuI, 0.1 equiv)
- Iodine (I<sub>2</sub>, 1.2 equiv)
- Solvent (e.g., Tetrahydrofuran - THF)
- Aqueous ammonia (NH<sub>4</sub>OH, 10%)

- Dichloromethane (DCM)
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the iodoalkyne (1.0 equiv) and the organic azide (1.0 equiv) in THF.
- Catalyst Addition: Add copper(I) iodide (0.1 equiv) to the solution.
- Cycloaddition: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Iodination: Once the cycloaddition is complete, add molecular iodine (1.2 equiv) to the reaction mixture. Continue stirring at room temperature for 1-2 hours.
- Workup: Quench the reaction by adding 10% aqueous ammonia. Remove the volatile components (THF) under reduced pressure (rotary evaporation).
- Extraction: Extract the resulting aqueous residue with dichloromethane (3x).
- Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the desired **4,5-diiodo-1H-1,2,3-triazole** derivative.

#### Causality Behind Choices:

- Copper(I) Iodide: CuI is the quintessential catalyst for the azide-alkyne cycloaddition, facilitating the formation of the key copper acetylide and subsequent triazole ring.<sup>[6]</sup>
- Inert Atmosphere: Prevents the oxidation of the catalytically active Cu(I) species to the inactive Cu(II), which would halt the reaction.

- Iodine: Acts as the electrophile to trap the copper-triazolide intermediate, installing the second iodine atom onto the triazole ring.[6]
- Ammonia Quench: The ammonia solution complexes with residual copper salts, facilitating their removal from the organic product during the aqueous workup.

## Physicochemical Properties and Characterization

Understanding the physical and chemical properties of **4,5-diido-1H-1,2,3-triazole** is crucial for its handling, storage, and application in subsequent reactions.

Property	Value	Source
Molecular Formula	$C_2H I_2N_3$	[7]
Molecular Weight	319.86 g/mol	Calculated
Appearance	White to light yellow powder/crystal	[8] (Analogy from dibromo-)
Purity	Typically $\geq 95\%$	[7]
Storage	2-8°C, protect from light, under inert gas	[9]

### Spectroscopic Characterization:

- $^1H$  NMR: The spectrum for the parent 1H-1,2,3-triazole would show a broad singlet for the N-H proton, the chemical shift of which is highly dependent on the solvent and concentration. For N-substituted derivatives, the characteristic signals of the substituent would be observed.
- $^{13}C$  NMR: Two signals would be expected for the triazole ring carbons (C4 and C5). Due to the strong electron-withdrawing and heavy atom effect of iodine, these signals would appear at a characteristic upfield chemical shift compared to their non-iodinated counterparts.
- IR Spectroscopy: Key vibrational bands would include a broad N-H stretch for the parent compound and characteristic peaks for the C=C and C=N bonds within the aromatic triazole ring.

# Reactivity and Synthetic Utility: The Art of Cross-Coupling

The true synthetic power of **4,5-diiodo-1H-1,2,3-triazole** lies in the reactivity of its two C-I bonds. These bonds are susceptible to a wide array of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual functionality allows for the creation of complex, 1,4,5-trisubstituted 1,2,3-triazoles, which are highly sought-after motifs in drug discovery.[\[1\]](#)[\[10\]](#)

Key Transformations:

- Sonogashira Coupling: Forms a C-C triple bond by reacting with a terminal alkyne.
- Suzuki Coupling: Forms a C-C single bond by reacting with a boronic acid or ester.
- Heck Coupling: Forms a C-C double bond by reacting with an alkene.
- Buchwald-Hartwig Amination: Forms a C-N bond by reacting with an amine.
- Ullmann Coupling: Forms C-O, C-S, or C-N bonds with alcohols, thiols, or amines, often requiring copper catalysis.

The ability to perform these couplings sequentially, by tuning reaction conditions, opens the door to creating highly unsymmetrical and complex molecular architectures from a single, readily accessible starting material.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

## Representative Protocol: Palladium-Catalyzed Annulation

The following protocol describes a general procedure for palladium-catalyzed reactions involving iodo-triazoles, which is fundamental to their application as synthetic building blocks.  
[\[11\]](#)

Objective: To perform a Sonogashira cross-coupling on a 4,5-diiodo-1,2,3-triazole with a terminal alkyne.

**Materials:**

- 4,5-diido-1,2,3-triazole derivative (1.0 equiv)
- Terminal alkyne (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 0.05 equiv)
- Copper(I) iodide ( $\text{CuI}$ , 0.1 equiv)
- Base (e.g., Triethylamine -  $\text{Et}_3\text{N}$  or Diisopropylamine - DIPA)
- Solvent (e.g., THF or DMF)

**Procedure:**

- **Setup:** To a microwave vial or Schlenk flask, add the 4,5-diido-1,2,3-triazole derivative, palladium catalyst, and  $\text{CuI}$ .
- **Inert Atmosphere:** Seal the vessel and purge with an inert gas (nitrogen or argon).
- **Solvent and Reagent Addition:** Add the degassed solvent, base, and terminal alkyne via syringe.
- **Reaction:** Stir the mixture at the desired temperature (can range from room temperature to elevated temperatures, e.g., 80°C). Monitor the reaction by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
- **Filtration:** Filter the mixture through a pad of Celite to remove the palladium catalyst and other solids.
- **Extraction:** Wash the filtrate with saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography.

## Applications in Drug Discovery and Materials Science

The structural features of **4,5-diiodo-1H-1,2,3-triazole** make it an ideal starting point for creating molecules with significant biological activity and material properties.

### Drug Discovery

The 1,2,3-triazole moiety is a bioisostere for various functional groups, including amides and carboxylic acids, and is found in numerous approved drugs.<sup>[12]</sup> The ability to precisely install two different substituents at the 4 and 5 positions allows for the fine-tuning of a compound's steric and electronic properties to optimize binding to biological targets.

- Enzyme Inhibition: 4,5-disubstituted 1,2,3-triazoles have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.<sup>[13]</sup> <sup>[14]</sup> The substituents at these positions are crucial for achieving high potency and selectivity.
- Anticancer Agents: The triazole scaffold is a common feature in molecules designed as anticancer agents.<sup>[3]</sup> Fused heterocyclic systems, such as<sup>[5]</sup><sup>[9]</sup><sup>[11]</sup> triazolo[4,5-d]pyrimidines, have been developed as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), another key cancer target.<sup>[15]</sup>
- Antimicrobial and Antiviral Activity: The structural diversity accessible from the diiodo-triazole core allows for the exploration of chemical space to identify new agents against resistant bacteria, fungi, and viruses.<sup>[2]</sup>

### Materials Science and Beyond

The applications of this scaffold extend beyond medicine into the realm of advanced materials.

- Functional Polymers: The di-functional nature of **4,5-diiodo-1H-1,2,3-triazole** allows it to be used as a monomer or cross-linking agent in the synthesis of functional polymers.<sup>[2]</sup>
- Photoresponsive Compounds: The extended  $\pi$ -systems that can be constructed via cross-coupling reactions can lead to materials with interesting photophysical properties, suitable for

use as fluorescent sensors or in electronic devices.[9]

- Radiolabeling: The presence of stable iodine atoms provides a site for isotopic exchange to introduce radioisotopes of iodine (e.g.,  $^{123}\text{I}$ ,  $^{125}\text{I}$ ,  $^{131}\text{I}$ ) for applications in medical imaging and radiotherapy.[9][10]

## Conclusion and Future Outlook

**4,5-Diiodo-1H-1,2,3-triazole** is more than just a simple heterocycle; it is a powerful platform for innovation. Its straightforward synthesis and the exceptional reactivity of its two C-I bonds provide a reliable and versatile entry point to a vast array of complex 1,4,5-trisubstituted 1,2,3-triazoles. For researchers in drug discovery, it offers a dependable scaffold for generating libraries of diverse small molecules to probe biological systems and identify novel therapeutic leads. For materials scientists, it is a building block for creating novel polymers and functional materials with tailored properties. As the demand for molecular complexity and functional diversity continues to grow, the strategic importance of versatile intermediates like **4,5-diiodo-1H-1,2,3-triazole** will undoubtedly increase, solidifying its role as a key component in the synthetic chemist's toolbox.

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